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An In-depth Technical Guide on the Gas-Phase Thermochemistry of 2,5-Cyclohexadienone

Introduction
2,5-Cyclohexadienone, a non-aromatic isomer of phenol, serves as a critical intermediate in

various chemical and biological processes. Understanding its gas-phase thermochemistry is

paramount for elucidating reaction mechanisms, modeling combustion processes, and

advancing drug development where keto-enol tautomerism plays a significant role. This

document provides a comprehensive overview of the key gas-phase thermochemical properties

of 2,5-cyclohexadienone, detailing the experimental and computational methodologies used

for their determination.

Core Thermochemical Data
The following tables summarize the available quantitative data for the gas-phase

thermochemical properties of 2,5-cyclohexadienone. These values have been compiled from

various experimental and computational studies.

Enthalpy and Gibbs Free Energy of Formation
The standard enthalpy of formation (ΔfH°gas) is a cornerstone of thermochemical data. The

values for 2,5-cyclohexadienone have been determined through a combination of

experimental measurements and theoretical calculations.
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Property Value Method Reference

Standard Enthalpy of

Formation (ΔfH°gas,

298 K)

-50 ± 10 kJ/mol
Ion Cyclotron

Resonance

Shiner, Vorndam, et

al., 1986[1]

-33.5 kJ/mol (-8.0

kcal/mol)

DFT (B3LYP/6-

31G(d,p))
[2]

-25.1 ± 10.0 kJ/mol

(-6.0 ± 2.4 kcal/mol)
CBS-QB3 Calculation [3]

Standard Gibbs Free

Energy of Formation

(ΔfG°)

-30.87 kJ/mol
Joback Method

(Calculated)
[4]

Keto-Enol Tautomerism with Phenol
2,5-Cyclohexadienone is the less stable keto tautomer of phenol. The energy difference and

equilibrium constant associated with this tautomerization are crucial for understanding its

reactivity.

Property Value Temperature Method Reference

Enthalpy

Difference

(Phenol ↔ 2,5-

Cyclohexadienon

e)

71.1 kJ/mol (17.0

kcal/mol)
298 K

CBS-QB3

Calculation
[3]

Equilibrium

Constant (Keq)

for Phenol ↔

2,5-

Cyclohexadienon

e

2.16 x 10⁻¹³ 298 K
CBS-QB3

Calculation
[3]

Methodologies and Protocols
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The determination of gas-phase thermochemical data relies on sophisticated experimental and

computational techniques.

Experimental Protocols
A variety of mass spectrometry-based techniques are employed to measure the

thermochemical properties of gas-phase ions and neutrals.[5]

Ion-Molecule Reaction Equilibrium: This is one of the most accurate methods for determining

properties like gas-phase basicity and proton affinity.[5] It involves allowing a proton transfer

reaction to reach equilibrium within a mass spectrometer. The equilibrium constant (Keq) is

measured from the ratio of ion intensities, and the Gibbs free energy change (ΔG) is

calculated using the equation ΔG = -RTln(Keq).

Bracketing Experiments: This method is used to constrain a thermochemical value, such as

proton affinity, by observing the direction of a proton transfer reaction between the molecule

of interest and a series of reference compounds with known proton affinities.[6] If a reaction

occurs, the proton affinity of the unknown is bracketed between the values of the reactive

and non-reactive reference compounds.

Photoionization and Photodetachment Spectroscopy: These techniques use photons to

ionize neutral molecules or detach electrons from anions.[5] By precisely measuring the

minimum energy (threshold) required for these processes, one can determine ionization

energies and electron affinities, which are then used to derive enthalpies of formation.[5]

Collision-Induced Dissociation (CID): In this technique, mass-selected ions are accelerated

and collided with a neutral gas.[7] The energy required to induce fragmentation can be

related to bond dissociation energies.[7]

Computational Protocols
Computational chemistry provides invaluable insights into thermochemistry, often

complementing experimental data.

Density Functional Theory (DFT): Methods like B3LYP with basis sets such as 6-31G(d,p)

are used to calculate molecular energies.[2] To improve accuracy, isodesmic reactions
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(where the number and type of bonds are conserved on both sides of the reaction) are often

employed to benefit from cancellation of systematic errors.[2]

Composite Methods (e.g., CBS-QB3): Complete Basis Set (CBS) methods, such as CBS-

QB3, are high-accuracy computational protocols that extrapolate to the complete basis set

limit and include corrections for higher-order electron correlation effects.[3][8] These

methods are widely used to calculate accurate enthalpies of formation and reaction energies

for gas-phase species.[3][8]

Visualizations
Keto-Enol Tautomerism Pathway
The tautomeric relationship between phenol and its less stable keto forms, 2,4-

cyclohexadienone and 2,5-cyclohexadienone, is a fundamental concept in its chemistry.

Phenol is significantly more stable due to its aromaticity.

Phenol
(More Stable Enol Form) TS1

TS2

2,4-Cyclohexadienone
(Keto Tautomer)

 Tautomerization

2,5-Cyclohexadienone
(Keto Tautomer)
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Caption: Keto-enol tautomerism of phenol to form its cyclohexadienone isomers.
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Experimental Workflow for Gas-Phase Ion
Thermochemistry
The following diagram illustrates a generalized workflow for determining gas-phase

thermochemical properties, such as proton affinity, using mass spectrometry-based bracketing

experiments.
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Caption: Generalized workflow for proton affinity bracketing experiments.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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